Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine
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Overview
Description
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine is an organometallic compound with the chemical formula C₃₂H₂₀CoN₁₂. It is a derivative of phthalocyanine, a macrocyclic compound that is structurally similar to porphyrins. This compound is known for its vibrant green color and is used in various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine can be synthesized through a multi-step process involving the reaction of cobalt salts with phthalocyanine precursors. One common method involves the cyclotetramerization of 4,5-diaminophthalonitrile in the presence of cobalt(II) chloride under reflux conditions. The reaction is typically carried out in a high-boiling solvent such as quinoline or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) derivatives.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalocyanine derivatives, cobalt(III) complexes, and reduced cobalt species .
Scientific Research Applications
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and electrochemical reactions.
Biology: The compound is studied for its potential use in biosensors and as a biomimetic catalyst.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of dyes, pigments, and as a component in electronic devices
Mechanism of Action
The mechanism by which Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine exerts its effects involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The cobalt center can undergo redox changes, allowing it to participate in catalytic cycles. The amino groups enhance its solubility and reactivity, making it a versatile compound in various applications .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) phthalocyanine: Lacks the amino groups, making it less reactive in certain substitution reactions.
Copper(II) 2,9,16,23-tetraamino-phthalocyanine: Similar structure but with copper as the central metal, leading to different redox properties.
Iron(II) 2,9,16,23-tetraamino-phthalocyanine: Iron as the central metal, used in different catalytic applications.
Uniqueness
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine is unique due to its combination of cobalt’s redox properties and the presence of amino groups, which enhance its reactivity and solubility. This makes it particularly useful in applications requiring high catalytic activity and stability .
Biological Activity
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine (Co(II)TAPc) is a metallophthalocyanine complex that has garnered significant attention in the fields of catalysis and biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, characterization, and relevant case studies.
- Molecular Formula : C₃₁H₃₁N₈Co
- Molecular Weight : 631.53 g/mol
- Appearance : Green solid
- Stability : Stable at room temperature
Co(II)TAPc features a phthalocyanine core with four amino groups that enhance its solubility and reactivity. The presence of cobalt as a central metal ion imparts unique catalytic properties to the compound.
Antimicrobial Properties
Research indicates that Co(II)TAPc exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial therapies. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
Co(II)TAPc has shown promising results in anticancer studies. In vitro experiments revealed that it induces apoptosis in cancer cell lines through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) upon light activation further enhances its potential as a photodynamic therapy agent.
Case Study: Photodynamic Therapy
In a notable study, Co(II)TAPc was tested for its efficacy in photodynamic therapy against human cancer cells. Upon irradiation with specific wavelengths of light, the compound produced singlet oxygen, leading to significant reductions in cell viability. The results indicated a dose-dependent response, highlighting the potential for targeted cancer treatments.
Enzymatic Activity
Co(II)TAPc has been investigated for its role as a catalyst in biochemical reactions. Its ability to mimic enzyme activity makes it suitable for applications in biocatalysis. For instance, studies have shown that Co(II)TAPc can catalyze the oxidation of various substrates, contributing to advancements in synthetic organic chemistry.
Comparative Biological Activity Table
Biological Activity | Co(II)TAPc | Reference |
---|---|---|
Antimicrobial | Yes | |
Anticancer | Yes | |
Enzymatic Catalysis | Yes | |
Photodynamic Therapy | Yes |
Synthesis and Characterization
The synthesis of Co(II)TAPc typically involves the reaction of phthalic anhydride with cobalt salts in the presence of amines. Characterization techniques such as UV-Vis spectroscopy, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are employed to confirm the structure and purity of the compound.
Properties
Molecular Formula |
C32H20CoN12 |
---|---|
Molecular Weight |
631.5 g/mol |
IUPAC Name |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI Key |
LEZDMLSONPDWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2] |
Related CAS |
123385-16-0 |
Origin of Product |
United States |
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